Regiochemical Differentiation: 2-Methyl vs. 3-Methyl Substitution
The 2-methyl-3-carbonitrile substitution pattern in the target compound generates two adjacent sp³ stereocenters (C2 and C3), enabling four possible stereoisomers (two enantiomeric cis pairs and two enantiomeric trans pairs) [1]. In contrast, 3-methylazetidine-3-carbonitrile hydrochloride (CAS 936850-33-8) features a geminal dimethyl-like quaternary center at C3, resulting in an achiral molecule with fundamentally different conformational constraints [2]. This structural difference is critical: the target compound can be resolved into enantiopure intermediates for asymmetric synthesis, whereas the 3-methyl analog cannot provide chirality at the nitrile-bearing carbon. The defined atom stereocenter count for the cis isomer of the target compound is 4 (two per free base unit in the dihydrochloride crystal form) [1].
| Evidence Dimension | Chiral center count and stereochemical complexity |
|---|---|
| Target Compound Data | 2 sp³ stereocenters at C2 and C3; 4 defined atom stereocenters in cis-dihydrochloride crystal form; capable of yielding 4 stereoisomers (cis enantiomer pair + trans enantiomer pair) |
| Comparator Or Baseline | 3-Methylazetidine-3-carbonitrile HCl (CAS 936850-33-8): quaternary C3, 0 stereocenters, achiral |
| Quantified Difference | 2 stereocenters vs. 0 stereocenters; 4 possible stereoisomers vs. 1 achiral species |
| Conditions | Structural analysis by PubChem computed descriptors and vendor certificate data |
Why This Matters
For medicinal chemistry programs requiring chiral building blocks, the target compound provides stereochemical diversity inaccessible to the 3-methyl regioisomer, directly enabling enantioselective SAR exploration.
- [1] PubChem. cis-2-Methylazetidine-3-carbonitrile HCl, CID 176470458. Computed Properties: Defined Atom Stereocenter Count = 4. https://pubchem.ncbi.nlm.nih.gov/compound/cis-2-Methylazetidine-3-carbonitrile-HCl (accessed 2026-05-05). View Source
- [2] Capot Chemical. 3-Methylazetidine-3-carbonitrile hydrochloride, CAS 936850-33-8: purity NLT 97%, molecular formula C₅H₉ClN₂, MW 132.59. https://www.capotchem.com (accessed 2026-05-05). View Source
